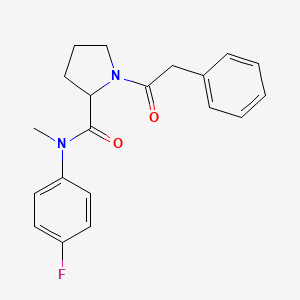![molecular formula C26H29N3O3 B7531865 N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531865.png)
N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide, also known as EF5, is a hypoxia-selective cytotoxin that has been widely used in scientific research for studying hypoxia in tumor microenvironments.
Mecanismo De Acción
N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide is a hypoxia-selective cytotoxin that is activated under hypoxic conditions. It is selectively taken up by hypoxic cells and is converted into a highly reactive alkylating agent that can damage DNA and other cellular components. This compound has been shown to induce apoptosis in hypoxic cells and to inhibit the growth and metastasis of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on hypoxic cells. It can induce DNA damage, inhibit DNA repair, and activate apoptotic pathways. This compound can also inhibit the expression of hypoxia-inducible factor 1 (HIF-1), a transcription factor that is involved in the regulation of cellular responses to hypoxia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has a number of advantages for lab experiments. It is a highly specific and selective hypoxia marker that can be used to identify hypoxic regions in tumors. This compound can also be used in conjunction with imaging techniques to visualize hypoxic regions in vivo. However, this compound has some limitations for lab experiments. It is a cytotoxic agent that can cause cell death at high concentrations, and it can also have off-target effects on non-hypoxic cells.
Direcciones Futuras
There are a number of future directions for research on N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide. One area of research is the development of new imaging techniques that can be used to visualize hypoxic regions in tumors. Another area of research is the development of new hypoxia-selective cytotoxins that can be used to target hypoxic cells in tumors. Additionally, there is a need for further research on the biochemical and physiological effects of this compound on hypoxic cells, as well as on the mechanisms underlying its hypoxia-selective cytotoxicity.
Métodos De Síntesis
N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 3-(4-ethylphenoxy)propylamine, which is then reacted with 1H-benzimidazole-2-carboxylic acid to form 1-(3-(4-ethylphenoxy)propyl)-1H-benzimidazole-2-carboxylic acid. This intermediate is then reacted with 2-furoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has been widely used in scientific research for studying hypoxia in tumor microenvironments. It is a useful tool for identifying hypoxic regions in tumors and for studying the effects of hypoxia on tumor growth and metastasis. This compound can be used in conjunction with imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) to visualize hypoxic regions in tumors.
Propiedades
IUPAC Name |
N-[3-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-2-20-12-14-21(15-13-20)31-19-7-17-29-23-9-4-3-8-22(23)28-25(29)11-5-16-27-26(30)24-10-6-18-32-24/h3-4,6,8-10,12-15,18H,2,5,7,11,16-17,19H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKLWJKPKCHEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
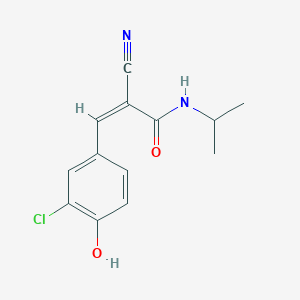
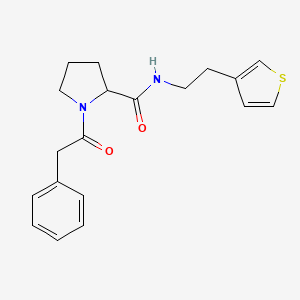
![1-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-prop-2-ynylurea](/img/structure/B7531795.png)
![N-[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7531818.png)
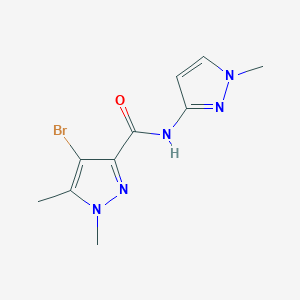
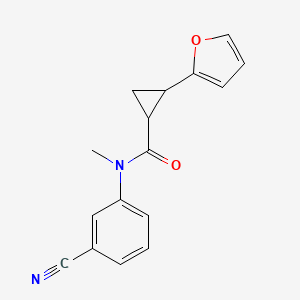


![N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531850.png)
![N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531855.png)
![N-(3-{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531861.png)
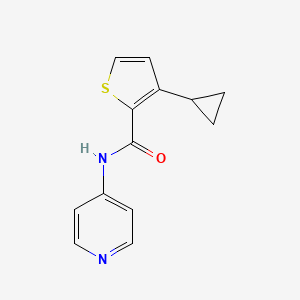
![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531876.png)
